2-chloro-N-(2-furylmethyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCOQBVIBGWCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352186 | |
| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40914-13-4 | |
| Record name | 2-chloro-N-(2-furylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of the Biological Activity Spectrum of 2 Chloro N 2 Furylmethyl Acetamide
Comparative Biological Profiling with Structural Analogs
The biological activity of N-substituted chloroacetamides is intrinsically linked to the chemical nature of the substituent on the nitrogen atom. Although a direct head-to-head comparison involving 2-chloro-N-(2-furylmethyl)acetamide is not extensively documented, research on analogous compounds offers valuable insights into how structural modifications can modulate their biological effects.
Antimicrobial and Antifungal Activity:
The antimicrobial and antifungal potential of N-substituted chloroacetamides has been a primary focus of research. Studies on various analogs reveal that the lipophilicity and the electronic properties of the N-substituent are critical determinants of activity.
For instance, research on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated that the type and position of the substituent on the phenyl ring significantly impact their efficacy against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. nih.gov Compounds with halogenated phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active, a characteristic attributed to their increased lipophilicity, which facilitates passage through the microbial cell membrane. nih.gov
Similarly, the presence of a chloro atom on the acetamide (B32628) moiety itself appears to be crucial for antimicrobial activity. Studies comparing N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, showed that the latter possessed significant inhibitory activity against C. albicans, whereas the former was inactive. mdpi.com This highlights the importance of the chloroacetamide "warhead" in eliciting a biological response.
In the context of the furan (B31954) moiety present in this compound, related studies on chalcone (B49325) derivatives have shown that the inclusion of a 2-furfuryl ring can confer potent activity against various bacterial and fungal strains. nih.gov For example, a chalcone derivative bearing a 2-furfuryl ring showed activity comparable to the standard antibiotic benzyl (B1604629) penicillin against Proteus vulgaris. nih.gov
Herbicidal Activity:
Chloroacetamides are a well-established class of herbicides that act by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants. youtube.com Herbicides such as acetochlor (B104951) and alachlor (B1666766) are N-substituted chloroacetamides. Their efficacy is dependent on the specific N-substituent. While detailed comparative data for this compound as a herbicide is not available, the general mechanism of action for this class of compounds suggests that it could possess similar properties.
The following table summarizes the biological activities observed for various structural analogs of this compound, providing a conceptual framework for its potential biological profile.
| Compound Name | N-Substituent | Observed Biological Activity |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-chlorophenyl | Antibacterial, Antifungal nih.gov |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-fluorophenyl | Antibacterial, Antifungal nih.gov |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | 2-hydroxyphenyl | Antifungal mdpi.com |
| Chalcone with 2-furfuryl ring | 2-furfuryl (part of a larger structure) | Antibacterial, Antifungal nih.gov |
| Acetochlor | (ethoxymethyl)(2-ethyl-6-methylphenyl) | Herbicidal youtube.com |
| Alachlor | (2,6-diethylphenyl)(methoxymethyl) | Herbicidal youtube.com |
This comparative information, drawn from studies on structurally related compounds, suggests that this compound likely possesses a spectrum of biological activities, with its efficacy being intricately tied to the physicochemical properties of the N-(2-furylmethyl) group.
Mechanistic Investigations of 2 Chloro N 2 Furylmethyl Acetamide S Bioactivity
Cellular and Molecular Target Identification
The biological activity of chloroacetamides is largely attributed to the electrophilic nature of the carbon atom bearing the chlorine, which makes it reactive towards nucleophilic functional groups found in essential biomolecules.
Key molecular targets for this class of compounds include:
Sulfhydryl Groups: A primary mechanism for chloroacetamides involves the alkylation of sulfhydryl groups (-SH) in proteins and peptides. Cysteine residues in enzymes and structural proteins are particularly susceptible. This covalent modification can lead to conformational changes, inactivation of enzymes, and disruption of protein function. The chlorine atom in some acetamide (B32628) structures is thought to induce the degradation of sulfhydryl enzymes and amino acids researchgate.net.
Penicillin-Binding Proteins (PBPs): In bacteria, specific chloroacetamide derivatives have been suggested to act by inhibiting PBPs. nih.gov These enzymes are crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBPs compromises cell wall integrity, ultimately leading to cell lysis nih.gov.
Other Nucleophilic Sites: Besides sulfhydryl groups, other nucleophilic sites in amino acids (like histidine and methionine) and in DNA bases could potentially serve as targets, although this is less commonly cited as the primary mechanism.
The specific targets of 2-chloro-N-(2-furylmethyl)acetamide are likely to be similar, with the furan (B31954) moiety potentially influencing its affinity, stability, and transport to the target sites within an organism.
Perturbation of Biochemical Pathways
By interacting with key molecular targets, this compound and its analogs can disrupt critical biochemical pathways. The nature of the perturbation is directly linked to the function of the inhibited protein or enzyme.
Cell Wall Synthesis: As noted, the inhibition of Penicillin-Binding Proteins (PBPs) by certain acetamides directly interferes with the peptidoglycan synthesis pathway in bacteria nih.gov. This disruption is a well-established mechanism for many antibiotics and leads to a loss of structural integrity of the bacterial cell wall nih.gov.
Metabolic Enzyme Disruption: The non-specific alkylation of cysteine residues can inhibit a wide array of enzymes involved in cellular metabolism. Enzymes that rely on a cysteine residue in their active site for catalysis are particularly vulnerable. This can lead to a general disruption of metabolic functions, including glycolysis, the citric acid cycle, and amino acid synthesis researchgate.net.
Fatty Acid Elongation: In plants, chloroacetamide herbicides are known inhibitors of very-long-chain fatty acid (VLCFA) biosynthesis nih.gov. This inhibition disrupts the formation of essential lipids required for building cell membranes and the protective outer cuticle nih.gov.
Interactions with Microbial Cell Structures and Metabolic Processes
The antimicrobial properties of chloroacetamides are a direct result of their interaction with essential microbial structures and processes. The addition of a chlorine atom to the alpha carbon of acetamide molecules has been shown to be essential for significant biological activity against various microbes nih.gov.
Cell Wall and Membrane Disruption: The primary interaction with microbial cell structures is the weakening of the cell wall through the inhibition of PBPs nih.gov. This leads to destabilization, cell lysis, and the release of cytoplasmic contents such as ions, DNA, and RNA nih.gov. The loss of intracellular material and the inability to maintain osmotic balance are catastrophic for the microbial cell researchgate.net.
Inhibition of Nutrient Uptake: Damage to cell membrane integrity and the inactivation of membrane-bound transport proteins can impair the uptake of essential nutrients from the environment, further contributing to the antimicrobial effect researchgate.net.
The table below summarizes the antimicrobial activity observed for various chloroacetamide derivatives against different microbial species, highlighting the importance of the chloro- group for bioactivity.
| Compound | Target Microorganism | Observed Effect | Reference |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Inhibited 96.6% of strains | nih.gov |
| N-(2-hydroxyphenyl) acetamide (no chlorine) | Candida albicans | No activity observed | nih.gov |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Moderate to weak antibacterial activity | nih.gov |
| Various 2-chloro-N-alkyl/aryl Acetamides | E. coli, P. aeruginosa, S. aureus, Candida sp. | Good antimicrobial activity | ijpsr.info |
Elongase Inhibition Pathways
In the context of herbicidal activity, a key mechanism for chloroacetamides is the inhibition of fatty acid elongase enzymes. These enzymes are responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms.
VLCFAs are critical components of several essential plant structures:
Cuticular Waxes: They are precursors to the waxes that form the plant cuticle, a protective layer that prevents water loss and protects against pathogens and UV radiation nih.gov.
Suberin: A component of cell walls in specific tissues that controls water and solute movement.
Membrane Lipids: They are incorporated into various cellular membranes.
The inhibition of VLCFA elongases by chloroacetamide herbicides (classified under HRAC group K3) leads to a deficiency in these critical lipids. This results in characteristic symptoms in susceptible plants, such as stunted growth and malformed leaves, as the plant cannot properly develop its cellular structures and protective layers nih.gov. Research on specific elongase enzymes from Arabidopsis thaliana has shown that certain chloroacetamides like flufenacet can inhibit a broad spectrum of elongase activities nih.gov. This broad-spectrum inhibition may explain why herbicide resistance to this class of compounds is rare despite decades of use nih.gov.
Oxidative Stress Modulation and Reactive Oxygen Species (ROS) Dynamics
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates mdpi.com. ROS, such as superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•), are natural byproducts of aerobic metabolism, primarily generated in the mitochondria mdpi.com. While they play roles in cell signaling, excessive levels of ROS can cause significant damage to lipids, proteins, and nucleic acids mdpi.comcabidigitallibrary.org.
While direct studies linking this compound to oxidative stress are scarce, the chemical nature of chloroacetamides suggests a potential for such interactions. The electrophilic chloroacetyl group could potentially react with cellular antioxidants like glutathione (B108866) (GSH), a key molecule in maintaining cellular redox balance. Depletion of the GSH pool would leave the cell more vulnerable to damage from ROS generated by normal metabolic processes or other stressors.
In some contexts, the generation of ROS is a deliberate mechanism of cytotoxicity. For example, some anti-cancer agents are designed to be activated by the high levels of ROS already present in many tumor cells, leading to selective cell killing nih.gov. Conversely, some chemical compounds can induce cellular damage by directly promoting the formation of ROS. The interaction of this compound with cellular redox systems remains an area for further investigation to determine if it modulates ROS dynamics as part of its bioactivity.
Structure Activity Relationship Sar Studies of 2 Chloro N 2 Furylmethyl Acetamide Derivatives
Impact of Chloroacetamide Moiety Modifications on Biological Activity
The chloroacetamide moiety is a recurring structural motif in a variety of biologically active compounds and is widely recognized as a critical pharmacophore. Research into N-substituted 2-chloroacetamides has consistently demonstrated that the presence of the chlorine atom on the acetyl group is fundamental to their biological effects. scielo.brnih.gov This is often attributed to the electrophilic nature of the α-carbon, which can react with nucleophilic residues, such as cysteine or histidine, in target proteins, leading to irreversible inhibition. scielo.br
Studies comparing chloroacetamide derivatives with their non-chlorinated acetamide (B32628) counterparts have shown a significant drop or complete loss of activity in the absence of the chlorine atom. This highlights the indispensable role of this halogen in the molecule's mechanism of action. The chloroacetamide group's ability to act as an alkylating agent is a key determinant of the bioactivity of these compounds. scielo.br
| Compound | Core Structure | Modification | Observed Biological Activity |
|---|---|---|---|
| N-Arylacetamide | -CH2-C(=O)NH-Aryl | No Chlorine | Significantly reduced or no antimicrobial activity |
| N-Aryl-2-chloroacetamide | -ClCH-C(=O)NH-Aryl | With Chlorine | Potent antimicrobial and antifungal activity observed scielo.brnih.gov |
Role of Furyl Ring Substitutions on Bioactivity Profiles
The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold found in numerous natural and synthetic bioactive compounds. nih.govmdpi.com In the context of 2-chloro-N-(2-furylmethyl)acetamide derivatives, substitutions on the furyl ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby modulating its biological activity.
While specific SAR studies on substituted furyl rings in this exact compound are not extensively documented, inferences can be drawn from related N-aryl chloroacetamides. nih.govresearchgate.net In these analogues, the electronic nature of the substituents on the aromatic ring plays a crucial role. Electron-withdrawing groups (e.g., nitro, cyano, or halogens) on the aryl ring can enhance the electrophilicity of the chloroacetamide moiety, potentially leading to increased reactivity and higher potency. nih.govnih.gov Conversely, electron-donating groups (e.g., methoxy, methyl) can have the opposite effect. The position of the substituent also matters, as it can affect the molecule's ability to fit into the binding site of its biological target. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have shown that the position and nature of substituents on the phenyl ring significantly impact their antimicrobial efficacy against various bacterial and fungal strains. nih.govresearchgate.net
| Compound | Aryl Substituent | Position | MIC (µg/mL) |
|---|---|---|---|
| N-(phenyl)-2-chloroacetamide | -H | - | 128-256 nih.gov |
| N-(4-bromophenyl)-2-chloroacetamide | -Br | para | >500 nih.gov |
| N-(4-cyanophenyl)-2-chloroacetamide | -CN | para | 100-200 nih.gov |
| N-(3-cyanophenyl)-2-chloroacetamide | -CN | meta | 60-100 nih.gov |
| N-(4-hydroxyphenyl)-2-chloroacetamide | -OH | para | 2660 nih.gov |
Influence of N-Substituent Variations on Pharmacological Efficacy
Varying this N-substituent leads to a wide range of pharmacological efficacies. Studies on a series of N-alkyl/aryl chloroacetamides have revealed that both the nature of the substituent (aliphatic vs. aromatic) and its specific structure have a significant impact on antimicrobial and antifungal activities. scielo.brnih.gov For instance, replacing the furylmethyl group with different substituted phenyl groups has been shown to modulate the antifungal potency against various Candida and Aspergillus species. nih.govnih.gov The introduction of different substituents on the aryl ring can fine-tune the electronic and steric properties, leading to optimized interactions with the biological target.
| Compound | N-Substituent | Fungal Species | MIC (µg/mL) |
|---|---|---|---|
| 2-chloro-N-(phenyl)acetamide | Phenyl | Aspergillus flavus | 16-256 scielo.br |
| 2-chloro-N-(4-chlorophenyl)acetamide | 4-Chlorophenyl | Candida spp. | 25-50 nih.gov |
| 2-chloro-N-(2,4-dichlorophenyl)acetamide | 2,4-Dichlorophenyl | Candida spp. | 25-50 nih.gov |
| 2-chloro-N-(4-bromophenyl)acetamide | 4-Bromophenyl | Fusarium spp. | 12.5-50 nih.gov |
| 2-chloro-N-methyl-N-phenylacetamide | Methyl and Phenyl | Dermatophytes | 3.12-50 nih.gov |
Stereochemical Considerations and Enantiomeric Activity
Chirality plays a pivotal role in the interaction between small molecules and biological macromolecules, which are inherently chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent (the eutomer) while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
In the case of this compound, the core structure is achiral. However, the introduction of a chiral center, for instance by substitution on the methylene (B1212753) bridge or on the furan ring, would result in enantiomers. A thorough review of the existing scientific literature indicates that specific studies on the stereoselective synthesis or chiral separation of this compound derivatives have not been reported. nih.govmdpi.comnih.gov Consequently, there is no available data on the differential biological activities of its potential enantiomers. This represents a significant gap in the SAR understanding of this class of compounds and an important area for future research. The investigation into the stereochemical aspects could potentially lead to the development of more selective and potent agents.
Rational Design Principles for Enhanced Bioactivity
Based on the available structure-activity relationship data for this compound and related compounds, several rational design principles can be formulated to guide the development of new derivatives with enhanced biological activity:
Preservation of the Chloroacetamide Moiety: The α-chloro group is essential for the biological activity of this class of compounds. nih.gov Therefore, modifications to this part of the molecule should be approached with caution, as its removal is likely to lead to a significant loss of potency.
Modulation of the Aryl/Furyl Ring: The electronic properties of the furan ring are a key target for optimization. The introduction of small, electron-withdrawing substituents on the furan ring may enhance activity by increasing the electrophilicity of the chloroacetamide warhead. The position of these substituents will also be critical to ensure optimal interaction with the biological target.
Systematic Variation of the N-Substituent: The N-furylmethyl group can be replaced with other substituted aryl or heteroaryl moieties to explore new chemical space and improve pharmacological properties. Lipophilicity and steric bulk of the N-substituent are important parameters to be fine-tuned to achieve a balance between target affinity and favorable pharmacokinetic properties.
Exploration of Stereochemistry: For derivatives that possess a chiral center, the synthesis and biological evaluation of individual enantiomers is a crucial step. nih.gov This could lead to the identification of a more potent and selective eutomer, thereby improving the therapeutic index of the compound.
Advanced Spectroscopic and Chromatographic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
In the study of N-aryl-substituted acetamides, both ¹H and ¹³C NMR spectra are measured in solution to understand the electronic environment around the protons and carbon atoms. znaturforsch.com The chemical shifts, reported in parts per million (ppm), are influenced by the electron density around the nucleus. znaturforsch.com For related acetamide (B32628) compounds, ¹H and ¹³C NMR spectra have been recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz, using deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard. znaturforsch.comnih.gov
The structural elucidation of N-benzyl-N-(furan-2-ylmethyl)acetamide, a compound with a similar N-furfuryl group, demonstrated the power of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC-DEPT, HMBC-DEPT) NMR techniques in revealing a hindered cis-trans rotational equilibrium in solution. scielo.br This highlights the ability of NMR to not only confirm the connectivity of atoms but also to provide insights into the dynamic conformational behavior of such molecules in solution. scielo.br
Table 1: Representative NMR Data for Related Acetamide Structures
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | 10.49 | s | - | NH | nih.gov |
| ¹H | 7.57-7.55 | dd | - | Ar-H | nih.gov |
| ¹H | 7.34-7.27 | m | - | Ar-H | nih.gov |
| ¹H | 6.88-6.83 | m | - | Ar-H | nih.gov |
| ¹H | 4.27 | s | - | -CH₂- | nih.gov |
| ¹³C | 165.41 | - | - | C=O | nih.gov |
| ¹³C | 163.76 | - | - | Ar-C | nih.gov |
| ¹³C | 140.67 | - | - | Ar-C | nih.gov |
| ¹³C | 130.89 | - | - | Ar-C | nih.gov |
| ¹³C | 115.54 | - | - | Ar-C | nih.gov |
| ¹³C | 110.80 | - | - | Ar-C | nih.gov |
| ¹³C | 106.77 | - | - | Ar-C | nih.gov |
Note: This table presents data for a related compound, 2-chloro-N-(3-fluorophenyl)acetamide, to illustrate typical chemical shifts and assignments. The exact values for 2-chloro-N-(2-furylmethyl)acetamide may differ.
Mass Spectrometry (MS) Applications in Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.
In the context of "this compound", with a molecular weight of 173.6 g/mol , MS would be used to confirm this mass. avantorsciences.com The fragmentation of the molecular ion can provide valuable structural information. For instance, in the mass spectrum of a related compound, 2-chloro-N-(3-fluorophenyl)acetamide, a mass of 188.07 (M+1) was obtained, confirming its predicted mass of 187.07. nih.gov
The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For example, primary amides can exhibit a base peak resulting from a McLafferty rearrangement. libretexts.org The study of protonated N-acetylhexosamines has shown that fragmentation pathways can be complex, involving structural rearrangements to form different ring structures. nih.gov The analysis of fragmentation patterns is crucial for distinguishing between isomers and understanding the underlying fragmentation mechanisms. libretexts.orgyoutube.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
For "this compound," key functional groups include the amide and the furan (B31954) ring. The IR spectrum would be expected to show characteristic absorption bands for these groups. The C=O stretching vibration of the amide group typically appears as a strong band in the region of 1650-1700 cm⁻¹. libretexts.orgpressbooks.pub The N-H stretching vibration of a secondary amide gives rise to a band in the 3300-3500 cm⁻¹ region. libretexts.orgpressbooks.pub The C-N stretching of the amide group, coupled with N-H bending, results in bands known as amide II and amide III. s-a-s.org
The furan ring has characteristic vibrations as well. The C-H stretching of the furan ring is expected above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. researchgate.netglobalresearchonline.net The C-O stretching of the furan ring would also be present. researchgate.net Additionally, the C-Cl stretching vibration would be observed in the fingerprint region, typically between 850 and 550 cm⁻¹. nih.govdocbrown.info
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amide) | Stretch | 3300-3500 | libretexts.orgpressbooks.pub |
| C-H (Furan) | Stretch | > 3000 | masterorganicchemistry.com |
| C-H (Alkyl) | Stretch | < 3000 | libretexts.org |
| C=O (Amide) | Stretch | 1650-1700 | libretexts.orgpressbooks.pub |
| C=C (Furan) | Stretch | 1500-1600 | researchgate.netglobalresearchonline.net |
| C-N (Amide) | Stretch | ~1400 | researchgate.net |
| C-O (Furan) | Stretch | ~1040-1334 | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is the gold standard for determining the solid-state structure of a molecule.
Studies on similar N-substituted acetamides, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, have utilized X-ray crystallography to determine their crystal structures. researchgate.net These studies reveal how intermolecular forces, like N-H···O hydrogen bonds, dictate the packing of molecules in the crystal lattice, often forming chains or more complex architectures. nih.govresearchgate.net The conformation of the molecule, including the orientation of the chloroacetamide group relative to the aromatic ring, can be precisely determined. researchgate.net
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used method for these purposes. For amide compounds, reverse-phase HPLC methods are common. sielc.com A typical HPLC method for a related acetamide involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This technique would be suitable for determining the purity of "this compound" and for quantifying it in various samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS can be used to identify and quantify impurities in a sample of "this compound". Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater separation power for complex matrices. researchgate.net
Computational Chemistry and Molecular Modeling Approaches for 2 Chloro N 2 Furylmethyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-N-(2-furylmethyl)acetamide, these methods can elucidate its three-dimensional geometry, the distribution of electrons, and its inherent reactivity.
Detailed Research Findings: While specific, published DFT studies on this compound are not readily available, the principles can be inferred from research on analogous structures like N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628) and other chloroacetamides. nih.gov For instance, DFT calculations would be used to determine the most stable conformation of the molecule, considering the rotational freedom around the amide bond and the bonds connecting the furan (B31954) and chloroacetyl groups. These calculations can reveal the presence of different stable rotamers (E/Z isomers) in solution. nih.gov
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For example, the electrophilic chloroacetyl group is a key reactive site. nih.gov The presence of the chlorine atom significantly influences the electronic properties and is often associated with enhanced antimicrobial activity in related acetamide compounds. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Chloroacetamide
| Parameter | Description | Typical Predicted Value (Illustrative) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | 5.0 to 7.0 eV |
| Dipole Moment | Measure of the overall polarity of the molecule. | 2.0 to 4.0 Debye |
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets for a compound and understanding the basis of its activity.
Detailed Research Findings: There are no specific molecular docking studies published for this compound against a defined target. However, research on other chloroacetamide derivatives demonstrates their potential to interact with various enzymes. orientjchem.orgmdpi.com For example, chloroacetamides have been docked against enzymes like cyclooxygenase (COX) to evaluate their potential as anti-inflammatory agents. orientjchem.org These studies show that the chloroacetamide moiety can form key interactions, such as hydrogen bonds and hydrophobic contacts, within the enzyme's active site. The chlorine atom, in particular, can stabilize the molecule within the binding pocket. nih.gov
A hypothetical docking study of this compound would involve selecting a potential target, such as a bacterial or fungal enzyme, and using software like AutoDock to predict the binding affinity (expressed as binding energy in kcal/mol) and the specific interactions. Lower binding energy values indicate a more stable protein-ligand complex. The furan ring could engage in π-stacking interactions with aromatic amino acid residues, while the amide group could act as a hydrogen bond donor and acceptor.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target
| Potential Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Bacterial Penicillin-Binding Protein | -7.8 | Serine (Ser) 345 | Hydrogen Bond (with C=O) |
| Threonine (Thr) 520 | Hydrogen Bond (with N-H) | ||
| Tyrosine (Tyr) 450 | π-π Stacking (with furan ring) | ||
| Fungal Lanosterol 14α-demethylase | -8.2 | Cysteine (Cys) 471 | Halogen Bond (with Cl) |
| Leucine (Leu) 376 | Hydrophobic Interaction |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target over time. These simulations, which model the movement of atoms and molecules, offer deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
Detailed Research Findings: As with other specific computational studies, published molecular dynamics simulations for this compound are not currently available. MD simulations are typically performed following molecular docking to validate the predicted binding mode and assess the stability of the complex. nih.gov The simulation would track the trajectory of the ligand within the binding site over a period of nanoseconds to microseconds. arxiv.org Key analyses from an MD simulation include calculating the root-mean-square deviation (RMSD) of the ligand and protein to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. The results can confirm whether the initial interactions predicted by docking are maintained throughout the simulation, providing a more robust model of the binding event.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query to search large compound libraries for other molecules with similar potential activity, a process known as virtual screening.
Detailed Research Findings: A pharmacophore model has not been specifically developed from this compound. The development of such a model would typically require a set of active compounds with a shared mechanism of action. From the structure of this compound, a hypothetical pharmacophore could include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), a hydrophobic/aromatic center (the furan ring), and a halogen bond donor (the chlorine atom).
This pharmacophore could then be used to screen virtual libraries of compounds to identify novel chemical scaffolds that might exhibit similar biological activity. nih.govnih.gov This approach accelerates the discovery of new lead compounds by computationally filtering vast chemical spaces for promising candidates. rsc.org
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
For a compound to be a viable candidate for pharmaceutical or agrochemical development, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the discovery process, helping to identify potential liabilities and guide chemical modifications. nih.govnih.gov
Detailed Research Findings: A comprehensive, experimentally validated ADME profile for this compound is not available in the public domain. However, various computational models and servers can predict these properties based on the molecule's structure. Key predicted parameters include lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential for metabolism by cytochrome P450 enzymes. The PubChemLite database provides a predicted XlogP value of 0.8, suggesting moderate lipophilicity. uni.lu Predictions for other chloroacetamide derivatives have shown good potential for oral bioavailability. nih.gov
Table 3: Predicted ADME Properties for this compound
| ADME Parameter | Description | Predicted Value/Classification | Source/Method |
|---|---|---|---|
| Molecular Weight | Mass of the molecule. | 173.6 g/mol | avantorsciences.com |
| Lipophilicity (XlogP) | Octanol-water partition coefficient; affects solubility and permeability. | 0.8 | PubChemLite uni.lu |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility in water. | Not available in published literature | Prediction Server |
| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | Predicted to be high | Prediction Server |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross the BBB and enter the central nervous system. | Predicted to be non-permeable | Prediction Server |
| CYP450 2D6 Inhibition | Potential to inhibit a key drug-metabolizing enzyme. | Predicted to be a non-inhibitor | Prediction Server |
Pharmacological Research and Medicinal Chemistry Implications
Development of Novel Therapeutic Agents
The chloroacetamide functional group is a well-known pharmacophore, and its derivatives have been investigated for a range of therapeutic applications. The pursuit of novel therapeutic agents often involves exploring compounds like 2-chloro-N-(2-furylmethyl)acetamide, which can be synthesized as part of a broader effort to identify new bioactive molecules. ijpsr.info
Research into analogous structures suggests several potential therapeutic avenues:
Antimicrobial Activity: Chloroacetamide derivatives have demonstrated notable antimicrobial properties. For instance, studies on compounds like 2-chloro-N-phenylacetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have confirmed their activity against various pathogens. nih.govmdpi.com The presence of the chlorine atom on the alpha-carbon is often considered crucial for this biological activity. mdpi.com Specifically, 2-chloro-N-phenylacetamide has shown fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov Similarly, 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their therapeutic potential. orientjchem.org
Antifungal and Antioxidant Effects: In a study involving 2-chloro-N-(methoxyphenyl)acetamide, the compound exhibited significant antifungal effects against various fungi and also demonstrated the ability to scavenge free radicals, indicating potential antioxidant properties. researchgate.net
Analgesic and Anti-inflammatory Properties: The acetamide (B32628) nucleus is a feature of many compounds with therapeutic properties, including anti-inflammatory and analgesic effects. orientjchem.org While direct studies on this compound are lacking, related acetamides have been explored for these activities. The tetrahydrofuran (B95107) ring, structurally similar to the furan (B31954) ring, is a common motif in many biologically active compounds, suggesting the furan moiety could contribute to pharmacological properties. ontosight.ai
The development of this compound as a therapeutic agent would likely involve screening it against a wide array of biological targets to uncover its specific activities. ijpsr.infoscbt.com
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where a promising lead compound is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. criver.com For a molecule like this compound, optimization strategies would draw upon established structure-activity relationships (SAR) from analogous compound series.
Key optimization insights from related research include:
Importance of the Chloro Group: Studies on similar acetamides have highlighted the significance of the chlorine atom for antimicrobial activity. Research on N-(4-fluoro-3-nitrophenyl)acetamide showed that the addition of a chloro group to the alpha carbon was essential for its biological action against Klebsiella pneumoniae. mdpi.com This suggests that the chloroacetamide core of the title compound is a critical feature to retain during optimization.
Modification of Aromatic/Heterocyclic Rings: In a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, systematic modification of the aryl ring (the "eastern ring") led to significant improvements in potency. mdpi.com For example, introducing chloro and cyano substituents at specific positions on the ring enhanced activity. mdpi.com This indicates that modifications to the furan ring of this compound—such as adding various substituents—could be a fruitful strategy for optimizing its biological profile.
N-Substitution Impact: The nature of the group attached to the acetamide nitrogen can profoundly influence activity. Elucidating the structure-activity relationships related to N,N-disubstitutions on the terminal acetamide of pyrazolopyrimidines has afforded opportunities to introduce diverse chemical moieties without sacrificing affinity for the biological target. nih.gov This implies that while the furylmethyl group is a starting point, exploring other N-substituents could be a key optimization strategy.
A hypothetical lead optimization campaign for this compound could involve the systematic synthesis and evaluation of analogs, as detailed in the table below.
| Modification Strategy | Rationale Based on Analog Research | Potential Outcome |
| Substitution on the Furan Ring | Modifying the aryl ring in other acetamide series has been shown to improve potency. mdpi.com | Enhanced target binding, selectivity, or improved metabolic stability. |
| Replacement of the Furan Ring | Exploring different heterocyclic or aromatic systems can alter the compound's properties. | Discovery of novel activities or improved pharmacokinetic profiles. |
| Alteration of the Linker | Changing the methylene (B1212753) (-CH2-) linker between the furan and the amide could affect conformational flexibility. | Optimization of binding orientation within the target site. |
| Modification of the Chloroacetamide Group | The chloro atom is often vital for activity, but other halogens (e.g., fluorine) could be tested. mdpi.com | Modulation of reactivity and potency. |
Prodrug Design and Delivery Systems
A prodrug is an inactive or less active molecule that is converted into the active drug within the body through chemical or enzymatic processes. mdpi.com This strategy is employed to overcome challenges such as poor solubility, instability, or non-specific toxicity. researchgate.net While no specific prodrugs of this compound have been reported, its structure offers several handles for potential prodrug design.
The primary goals of designing a prodrug for this compound would be to:
Enhance Pharmacokinetic Properties: Improve absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com
Improve Solubility: Modify the structure to increase aqueous solubility for easier formulation.
Targeted Delivery: Design a prodrug that is activated only at the desired site of action, thereby reducing systemic toxicity.
Hypothetical prodrug strategies for this compound could involve chemical modification of the furan ring. For example, if a hydroxylated analog were created, this group could be esterified. The resulting ester would act as a prodrug, being cleaved by esterase enzymes in the body to release the active hydroxylated form. This approach can enhance lipophilicity and improve passage across cell membranes.
The general principle involves linking the active drug to a "promoiety," which is cleaved in vivo. researchgate.net The choice of promoiety is critical for controlling the rate and location of drug release.
Combination Therapies and Synergistic Effects
The use of combination therapies, where two or more drugs are administered together, is a cornerstone of modern medicine, particularly for treating complex diseases like cancer and infectious diseases. A key goal is to achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.
Research on a structurally related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA), provides strong evidence for the potential of this class of molecules in combination therapies. A study investigated the effects of combining CFA with several conventional antibiotics against strains of Klebsiella pneumoniae. scielo.br The results demonstrated that the acetamide could optimize the effects of these antibacterial drugs, reducing the concentrations needed to kill the bacteria. scielo.br
The interactions were classified using the Fractional Inhibitory Concentration Index (FICI), where FICI ≤ 0.5 indicates synergism. The findings are summarized in the table below.
| Antibiotic Combined with CFA | Observed Effect | Interpretation |
| Meropenem (B701) | Synergism | The two agents work together to produce a much stronger effect than either could alone. scielo.br |
| Imipenem (B608078) | Synergism | The combination is significantly more effective at inhibiting bacterial growth. scielo.br |
| Ciprofloxacin | Additivity | The combined effect is equal to the sum of the individual effects. scielo.br |
| Cefepime | Additivity | The combination provides a benefit equivalent to the sum of each agent's action. scielo.br |
| Ceftazidime | Indifference | The two agents do not appear to interact in a beneficial or antagonistic way. scielo.br |
These findings suggest that this compound could also act as a valuable partner in combination therapies, potentially enhancing the efficacy of existing antibiotics against resistant bacterial strains. scielo.br The presence of a furan ring in many biologically active compounds could also contribute to these synergistic interactions. ontosight.ai
Overcoming Drug Resistance Mechanisms
The rise of drug-resistant pathogens is a major global health crisis, making the discovery of new therapeutic agents with novel mechanisms of action a critical priority. mdpi.com Chloroacetamide derivatives are being investigated as one such potential solution.
The potential of this compound and related compounds to overcome drug resistance can be attributed to several factors:
Novel Mechanism of Action: Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggests that its antibacterial action may involve targeting penicillin-binding proteins, leading to cell lysis. mdpi.com By acting on different or multiple targets compared to existing drugs, such compounds can be effective against bacteria that have developed resistance to conventional antibiotics.
Synergistic Combinations: As discussed in the previous section, combining a chloroacetamide with existing antibiotics can restore or enhance their activity against resistant strains. scielo.br This synergy can help overcome resistance by attacking the bacteria through multiple pathways simultaneously. For example, the synergistic effect with carbapenems like meropenem and imipenem is particularly promising for treating infections caused by highly resistant Gram-negative bacteria like K. pneumoniae. scielo.br
Inhibition of Key Bacterial Enzymes: The mechanism of action for some acetamides involves the inhibition of essential enzymes. For example, 2-chloro-N-phenylacetamide has been suggested to inhibit the enzyme dihydrofolate reductase (DHFR) in Candida species, which is a different target from many common antifungal agents. nih.gov
The structural features of this compound, namely the reactive chloroacetamide group and the biologically relevant furan ring, position it as a candidate for development into a novel agent to combat drug-resistant infections. mdpi.comontosight.ai
Agricultural Chemical Science: Herbicidal and Pesticidal Prospects
Mechanisms of Action as Herbicides
The herbicidal activity of chloroacetamides, including by extension 2-chloro-N-(2-furylmethyl)acetamide, is primarily attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs, which are fatty acids with more than 18 carbon atoms, are essential components of plant cell membranes and are crucial for various physiological processes, including cell division and expansion.
The key target of chloroacetamide herbicides is the elongase enzyme system located in the endoplasmic reticulum, which is responsible for the step-wise addition of two-carbon units to a growing fatty acid chain. Specifically, these herbicides are potent inhibitors of the condensing enzyme, VLCFA synthase, which catalyzes the initial step in the elongation cycle. uppersouthplatte.org This inhibition is thought to occur through the covalent binding of the chloroacetamide molecule to a critical cysteine residue in the active site of the enzyme, leading to an irreversible inactivation of the enzyme. uppersouthplatte.org
By disrupting VLCFA synthesis, this compound would interfere with the formation and integrity of cell membranes. This disruption leads to a cascade of secondary effects, including the loss of membrane stability and function, ultimately resulting in the death of susceptible plant species. uppersouthplatte.org
While the primary mechanism is VLCFA inhibition, some studies on chloroacetamides have also indicated secondary effects, such as the inhibition of flavonoid and anthocyanin biosynthesis. However, these effects are not considered the primary cause of the herbicidal action. uppersouthplatte.org
Selective Toxicity and Crop Safety
The selective toxicity of chloroacetamide herbicides, which allows them to control weeds in certain crops, is a critical aspect of their agricultural use. This selectivity is often based on the crop's ability to metabolize the herbicide into non-toxic forms more rapidly than the target weed species.
Studies on other chloroacetamides have shown that crop injury can occur under certain conditions, such as high application rates or specific environmental factors that may slow down the crop's metabolic processes. ucanr.edu For instance, research on S-metolachlor and acetochlor (B104951) has demonstrated varying levels of crop safety in cole crops, with injury potential influenced by the specific formulation and application timing. googleapis.com Without specific studies on this compound, its crop safety profile can only be inferred from the general behavior of the chloroacetamide class.
Formulation and Application Strategies
Detailed information regarding the specific formulation and application strategies for this compound is not publicly documented. However, based on the general characteristics of chloroacetamide herbicides, several formulation and application approaches can be considered.
Chloroacetamides are typically formulated as emulsifiable concentrates (EC), wettable powders (WP), or granules (G). googleapis.com These formulations are designed to be mixed with water or another carrier for application. The choice of formulation can influence the herbicide's stability, handling characteristics, and efficacy. For example, micro-encapsulated (ME) formulations of some chloroacetamides have been developed to enhance crop safety. googleapis.com
Application of chloroacetamide herbicides is commonly done pre-emergence, meaning they are applied to the soil before the weed seedlings emerge. justia.com This strategy places the herbicide in the soil layer where weed seeds germinate, allowing for uptake by the emerging shoots and roots. Some chloroacetamides can also be applied early post-emergence, targeting very young weeds. The effectiveness of soil-applied herbicides like the chloroacetamides is often dependent on soil type and moisture conditions, as these factors affect the herbicide's availability and movement in the soil. nih.gov
Resistance Development in Target Organisms
The development of herbicide resistance in weed populations is a significant challenge in modern agriculture. Resistance can evolve through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govcroplife.org.au
Target-Site Resistance (TSR) : This form of resistance arises from a genetic mutation in the gene that codes for the herbicide's target protein. croplife.org.au In the case of chloroacetamides, a mutation in the gene for VLCFA synthase could alter the enzyme's structure, preventing the herbicide from binding effectively while still allowing the enzyme to function. uppersouthplatte.org
Non-Target-Site Resistance (NTSR) : This is a more complex form of resistance and can involve several mechanisms, including:
Enhanced Metabolism: The resistant weed biotype may possess an enhanced ability to metabolize the herbicide into a non-toxic form before it can reach its target site. This is often mediated by enzyme systems such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases. croplife.org.au
Reduced Absorption or Translocation: The herbicide may be less readily absorbed by the resistant plant, or its movement within the plant to the target site may be restricted. croplife.org.au
Sequestration: The herbicide may be sequestered in parts of the plant cell, such as the vacuole, where it cannot interact with its target site. croplife.org.au
While resistance to some herbicide classes is widespread, resistance to chloroacetamides has been reported to be a relatively rare event. uppersouthplatte.org However, the continuous use of any herbicide creates selection pressure that can lead to the evolution of resistant weed populations. ijpsr.info The management of herbicide resistance typically involves rotating herbicides with different modes of action and integrating non-chemical weed control methods. ijpsr.info There are no specific documented cases of weed resistance to this compound in the available literature.
Role as Synthetic Intermediates in Agrochemical Production
Chloroacetamide derivatives are not only used directly as active ingredients in herbicides but can also serve as important intermediates in the synthesis of other agrochemicals. researchgate.netnih.gov The reactive chlorine atom in the chloroacetyl group makes these compounds versatile building blocks for introducing this moiety into more complex molecules.
While there is no specific information available detailing the use of this compound as a direct precursor for other commercially available agrochemicals, its chemical structure suggests potential utility in this regard. The furan (B31954) ring is a structural motif present in some pesticides, and the chloroacetamide functionality allows for further chemical modification. For instance, other chloroacetamide derivatives have been used to synthesize more complex herbicidal molecules. nih.govscbt.com A related compound, N-(2-anilino-2-oxoethyl)-2-chloro-N-(2-furylmethyl)acetamide, highlights how the core structure can be elaborated.
The synthesis of various N-aryl 2-chloroacetamides has been described as a route to creating a diverse range of compounds, some of which may possess desirable pesticidal properties. nih.gov Therefore, it is plausible that this compound could be utilized as a starting material in the discovery and development of new agrochemical products.
Emerging Research Avenues and Future Perspectives for 2 Chloro N 2 Furylmethyl Acetamide
Integration with Green Chemistry Principles
The future synthesis and application of 2-chloro-N-(2-furylmethyl)acetamide will likely be guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. Current production methods for similar chloroacetamides often rely on traditional organic solvents and stoichiometric reagents. Future research is expected to focus on developing more eco-friendly synthetic pathways.
Key areas for green chemistry integration include:
Solvent Selection: Shifting from conventional volatile organic compounds (VOCs) to greener alternatives such as water, supercritical fluids (like CO2), or bio-based solvents.
Catalysis: Replacing stoichiometric reagents with catalytic systems, including biocatalysts (enzymes) or heterogeneous catalysts, which can be easily recovered and reused, minimizing waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.
Energy Efficiency: Exploring synthesis methods that operate at ambient temperature and pressure, such as photochemical or mechanochemical approaches, to lower energy consumption.
Table 1: Comparison of Conventional vs. Potential Green Synthesis Routes
| Parameter | Conventional Synthesis (e.g., Schotten-Baumann) | Potential Green Chemistry Approach |
|---|---|---|
| Solvent | Dichloromethane (B109758), Toluene (B28343) | Water, Ethanol, or solvent-free |
| Base | Triethylamine (B128534), Pyridine (stoichiometric) | Catalytic base, enzymatic catalysis |
| Energy Input | Heating/reflux | Ambient temperature, microwave, ultrasound |
| Waste Profile | Organic solvent waste, salt byproducts | Reduced solvent waste, recyclable catalyst |
Exploration of Novel Bioactive Scaffolds
The this compound structure serves as a versatile starting point for developing new bioactive scaffolds. The furan (B31954) ring is a well-known pharmacophore present in numerous natural products and synthetic drugs, while the chloroacetamide moiety is a reactive group capable of forming covalent bonds with biological targets, a feature often exploited in inhibitor design.
Future research will likely involve modifying this core structure to explore new biological activities. The N-(2-furylmethyl) group can be considered a key "scaffold" to which various reactive groups can be attached. Research into related N-arylacetamides suggests that these compounds are valuable intermediates for creating molecules with applications in medicine and agriculture. researchgate.net For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for analgesic activity by docking with cyclo-oxygenase (COX) enzymes. orientjchem.org Similarly, modifying the phenyl ring of related acetamide (B32628) structures has been shown to influence antimicrobial properties. mdpi.com
Table 2: Potential Modifications and Target Applications
| Modification Site | Example Modification | Potential Bioactive Scaffold | Target Application |
|---|---|---|---|
| Chloroacetamide Group | Replacement with other electrophiles (e.g., acrylate, vinyl sulfone) | Covalent inhibitors | Enzyme inhibition (e.g., proteases, kinases) |
| Furan Ring | Substitution at the 5-position (e.g., with nitro or amino groups) | Substituted furan derivatives | Enhanced antimicrobial or anticancer activity |
| Amide Linker | Replacement with sulfonamide or reverse amide | N-(2-furylmethyl)sulfonamides | Varied pharmacological targets |
| Overall Structure | Dimerization or conjugation to other pharmacophores | Hybrid molecules | Multi-target drugs, targeted drug delivery |
The development of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against cancer cells highlights a successful strategy that could be adapted for furan-containing acetamides. researchgate.net This involves creating a library of related compounds to establish structure-activity relationships (SAR) and identify leads with high potency. researchgate.net
Advanced Drug Discovery Methodologies
The search for new applications for this compound and its derivatives can be accelerated by employing advanced drug discovery methodologies. These techniques can predict biological activity, identify potential targets, and optimize lead compounds more efficiently than traditional screening methods alone.
Computational Docking and Virtual Screening: Molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of various enzymes or receptors. This has been used for other chloroacetamide derivatives to predict analgesic action by modeling interactions with COX enzymes. orientjchem.org This approach allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing.
Quantitative Systems Pharmacology (QSP): QSP models integrate computational and experimental methods to examine the relationship between a drug, the biological system, and the disease process. This tool can help predict the systemic effects of a new bioactive scaffold derived from the parent compound.
Fragment-Based Drug Discovery (FBDD): The furan and chloroacetamide moieties can be considered as individual fragments. FBDD involves identifying low-molecular-weight fragments that bind to a biological target and then growing or combining them to create a more potent lead compound.
Phenotypic Screening: This approach involves testing compounds for their effects on cell models of disease without prior knowledge of the specific target. High-content screening can reveal unexpected therapeutic potential for derivatives of this compound.
Interdisciplinary Research Collaborations
Unlocking the full potential of this compound requires collaboration across multiple scientific disciplines. The complexity of modern chemical and biological research necessitates a convergence of expertise.
Chemistry and Biology: Organic chemists can synthesize novel derivatives, while biochemists and molecular biologists can evaluate their activity on isolated enzymes and in cellular models. Studies on related compounds have combined synthesis with in vitro antimicrobial and antioxidant analyses. researchgate.net
Materials Science and Pharmacology: Material scientists could develop novel formulations, such as nanoparticles or hydrogels, for the controlled release or targeted delivery of active derivatives, enhancing their efficacy and minimizing potential off-target effects.
Computational Science and Medicinal Chemistry: Computational chemists can run simulations and virtual screens to guide the efforts of medicinal chemists, making the drug design process more rational and less reliant on trial and error. This synergy is crucial for optimizing lead compounds, as demonstrated in the development of modafinil (B37608) analogues as dopamine (B1211576) transporter inhibitors. nih.gov
Agrochemical Science and Environmental Science: Given the herbicidal potential of some chloroacetamides, collaborations with agricultural scientists could explore applications in crop protection, while environmental scientists could assess the biodegradability and ecological impact of new derivatives.
Translational Research and Pre-Clinical Development
Translating a promising laboratory finding into a clinically or commercially viable product is a long and complex process. For this compound and its derivatives, future efforts in translational research will be critical. This "bench-to-bedside" approach aims to bridge the gap between basic science and practical application. nih.gov
The initial steps in this phase involve rigorous pre-clinical evaluation of any new lead compound identified from the research avenues described above. Key activities include:
In Vitro Profiling: Comprehensive testing against a panel of cell lines or microbial strains to confirm efficacy and selectivity. For example, the activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was profiled against Klebsiella pneumoniae. mdpi.com
Pharmacokinetic (ADME) Studies: In vitro assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties to predict its behavior in a living organism.
In Vivo Model Testing: Once a compound shows a promising in vitro profile, its efficacy is tested in relevant animal models of a specific disease. For instance, novel analgesic compounds have been tested in vivo using hot plate models in rodents. orientjchem.org
The ultimate goal of translational research is to ensure that innovations from the lab have the maximum probability of success as they advance toward real-world applications. nih.gov This requires careful experimental design and the use of validated models that can accurately predict clinical outcomes. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-(2-furylmethyl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves a two-step process: (1) preparation of chloroacetyl chloride derivatives and (2) coupling with 2-furylmethylamine. Key methodologies include:
- Acylation : Reacting chloroacetyl chloride with 2-furylmethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert atmosphere .
- Base Selection : Use of K₂CO₃ or NaHCO₃ to neutralize HCl byproducts, with yields optimized at 60–80°C .
- Purification : Recrystallization from ethanol or column chromatography for high-purity isolates (>95%) .
Q. Table 1: Comparative Synthesis Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | KI | 80 | 72 | |
| Acetonitrile | K₂CO₃ | 60 | 68 | |
| THF | NaHCO₃ | 70 | 65 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the furylmethyl group (δ 6.2–7.4 ppm for furan protons) and acetamide carbonyl (δ 165–170 ppm) .
- FTIR : Stretching vibrations at ~1660 cm⁻¹ (C=O) and ~680 cm⁻¹ (C-Cl) .
- XRD : Resolves hydrogen bonding patterns (e.g., N-H···O interactions), critical for understanding crystal packing .
Advanced Research Questions
Q. How does the 2-furylmethyl substituent affect the compound’s bioactivity compared to aryl or alkyl analogs?
The furyl group enhances π-π stacking with biological targets (e.g., microbial enzymes) but reduces lipophilicity compared to chlorophenyl derivatives. Key findings:
- Antimicrobial Activity : Furyl derivatives show moderate activity against Klebsiella pneumoniae (MIC = 32 µg/mL) but lower potency than dichlorophenyl analogs (MIC = 8 µg/mL) .
- Solubility : Increased polarity from the furan ring improves aqueous solubility (LogP ~1.8) versus alkyl analogs (LogP ~2.5) .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | Antimicrobial MIC (µg/mL) | LogP | Reference |
|---|---|---|---|
| 2-Furylmethyl | 32 | 1.8 | |
| 2,4-Dichlorophenyl | 8 | 2.9 | |
| 4-Ethylcyclohexyl | 64 | 2.5 |
Q. What computational strategies predict the biological targets and binding modes of this compound?
- Molecular Docking : Targets include bacterial enoyl-ACP reductase (FabI) and fungal CYP51. Docking scores (AutoDock Vina) suggest stronger affinity for FabI (ΔG = -8.2 kcal/mol) .
- MD Simulations : Reveal stable interactions between the furan ring and FabI’s hydrophobic pocket over 100 ns trajectories .
- ADMET Prediction : Moderate blood-brain barrier permeability (BBB score = 0.45) and low hepatotoxicity risk .
Q. How do synergistic studies with antibiotics enhance the efficacy of this compound against resistant strains?
- Combination Therapy : Sub-inhibitory concentrations (¼ MIC) of the compound reduce ciprofloxacin’s MIC against E. coli from 128 µg/mL to 16 µg/mL via efflux pump inhibition .
- Mechanistic Insight : The chloroacetamide moiety disrupts membrane integrity, enhancing antibiotic uptake (validated via SYTOX Green assays) .
Methodological Note : Use checkerboard assays (FIC index ≤0.5 indicates synergy) and time-kill curves to validate interactions .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization Risk : The 2-furylmethyl group’s stereochemical stability requires low-temperature acylation (<50°C) .
- Flow Chemistry : Microreactors improve mixing and thermal control, achieving 90% yield at 10 g scale .
Q. How do structural modifications (e.g., nitro or hydroxy groups) influence the compound’s reactivity and toxicity profile?
- Nitro Derivatives : Enhance antibacterial activity (MIC = 4 µg/mL) but increase cytotoxicity (IC₅₀ = 12 µM) .
- Hydroxy Analogs : Improve solubility (LogP = 1.2) but reduce metabolic stability (t₁/₂ = 1.2 h in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
